(R)-Phenyl-p-tolylsulfoxid
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Overview
Description
®-Phenyl-p-tolylsulfoxide is a chiral sulfoxide compound characterized by the presence of a phenyl group and a p-tolyl group attached to a sulfur atom. This compound is of significant interest in organic chemistry due to its chiral nature and its utility as a building block in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Phenyl-p-tolylsulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the asymmetric oxidation of phenyl-p-tolyl sulfide using chiral oxidizing agents such as titanium-tartrate complexes. The reaction is carried out under controlled conditions to ensure high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of ®-Phenyl-p-tolylsulfoxide may involve the use of large-scale oxidation processes with chiral catalysts. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and to facilitate the separation of the desired enantiomer.
Types of Reactions:
Oxidation: ®-Phenyl-p-tolylsulfoxide can undergo further oxidation to form the corresponding sulfone.
Reduction: It can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfur atom acts as an electrophilic center.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as thiolates or amines can be used under mild conditions.
Major Products:
Oxidation: Phenyl-p-tolyl sulfone.
Reduction: Phenyl-p-tolyl sulfide.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Scientific Research Applications
®-Phenyl-p-tolylsulfoxide is utilized in several scientific research fields:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and its role in enzyme inhibition.
Medicine: It is used in the synthesis of chiral drugs, where its enantiomeric purity is crucial for the desired pharmacological effects.
Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which ®-Phenyl-p-tolylsulfoxide exerts its effects involves its interaction with various molecular targets. The sulfoxide group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction often involves the formation of a sulfoxide-enzyme complex, which can inhibit or activate the enzyme’s function depending on the context.
Comparison with Similar Compounds
(S)-Phenyl-p-tolylsulfoxide: The enantiomer of ®-Phenyl-p-tolylsulfoxide, with similar chemical properties but different biological activities.
Phenyl methyl sulfoxide: A simpler sulfoxide with a methyl group instead of a p-tolyl group.
Diphenyl sulfoxide: Contains two phenyl groups attached to the sulfur atom.
Uniqueness: ®-Phenyl-p-tolylsulfoxide is unique due to its chiral nature and the presence of both phenyl and p-tolyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in asymmetric synthesis and in the development of chiral drugs.
Properties
IUPAC Name |
1-methyl-4-[(R)-phenylsulfinyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-11-7-9-13(10-8-11)15(14)12-5-3-2-4-6-12/h2-10H,1H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNQTORHACKHCW-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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